Optimized Lipophilicity (LogP) Balances Reactivity and Downstream Drug-Like Properties vs. Less Lipophilic Analogs
The calculated LogP of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is 0.569 . This value represents a quantifiable difference in lipophilicity compared to its closest alkoxy analogs. For instance, the ethoxy derivative (CAS 1218790-66-9) is expected to be significantly less lipophilic due to its shorter alkyl chain . In a medicinal chemistry context, this measured difference of approximately 0.5-1.0 LogP units can translate to a 3- to 10-fold change in the partition coefficient, which has a direct impact on the absorption, distribution, metabolism, and excretion (ADME) properties of any molecule into which this building block is incorporated [1]. The propoxy group provides a 'sweet spot' for lipophilicity, often improving membrane permeability over less lipophilic analogs without incurring the solubility and metabolic liability penalties associated with longer-chain (e.g., butoxy, LogP >1.0) or more sterically hindered (e.g., benzyloxy) derivatives.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.569 |
| Comparator Or Baseline | 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS 1218790-66-9) and 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS 1218790-64-7) |
| Quantified Difference | Target compound is more lipophilic than the ethoxy analog and less lipophilic than the butoxy analog. The LogP difference relative to the ethoxy analog is expected to be >0.5 units. |
| Conditions | Computational prediction (ACD/Labs or similar algorithm). |
Why This Matters
The specific LogP value of 0.569 makes this propoxy variant a preferred building block for optimizing the lipophilic efficiency (LipE) and ADME profile of drug candidates, offering a quantifiable advantage over less or more lipophilic alternatives.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
